3-Hydrazinyl-6-methoxy-2-(trifluoromethyl)quinoline
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Overview
Description
3-Hydrazinyl-6-methoxy-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H10F3N3O. It is characterized by the presence of a quinoline core substituted with hydrazinyl, methoxy, and trifluoromethyl groups.
Preparation Methods
The synthesis of 3-Hydrazinyl-6-methoxy-2-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Substituents: The hydrazinyl group can be introduced via hydrazine hydrate treatment, while the methoxy group is typically added through methylation reactions using methyl iodide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
3-Hydrazinyl-6-methoxy-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydrazinyl or methoxy groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted quinoline derivatives.
Scientific Research Applications
3-Hydrazinyl-6-methoxy-2-(trifluoromethyl)quinoline has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-6-methoxy-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
3-Hydrazinyl-6-methoxy-2-(trifluoromethyl)quinoline can be compared with other quinoline derivatives, such as:
6-Methoxyquinoline: Lacks the hydrazinyl and trifluoromethyl groups, resulting in different chemical reactivity and biological activity.
3-Hydrazinylquinoline: Lacks the methoxy and trifluoromethyl groups, which affects its solubility and interaction with biological targets.
2-(Trifluoromethyl)quinoline: Lacks the hydrazinyl and methoxy groups, leading to different electronic properties and applications.
The unique combination of hydrazinyl, methoxy, and trifluoromethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
500562-70-9 |
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Molecular Formula |
C11H10F3N3O |
Molecular Weight |
257.21 g/mol |
IUPAC Name |
[6-methoxy-2-(trifluoromethyl)quinolin-3-yl]hydrazine |
InChI |
InChI=1S/C11H10F3N3O/c1-18-7-2-3-8-6(4-7)5-9(17-15)10(16-8)11(12,13)14/h2-5,17H,15H2,1H3 |
InChI Key |
DNBRQMOMFIJQDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)C(F)(F)F)NN |
Origin of Product |
United States |
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